

Physical and chemical properties of Pentaerythrityl Tetrastearate

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Compound of Interest

Compound Name: Pentaerythrityl Tetrastearate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Pentaerythrityl Tetrastearate**

Introduction

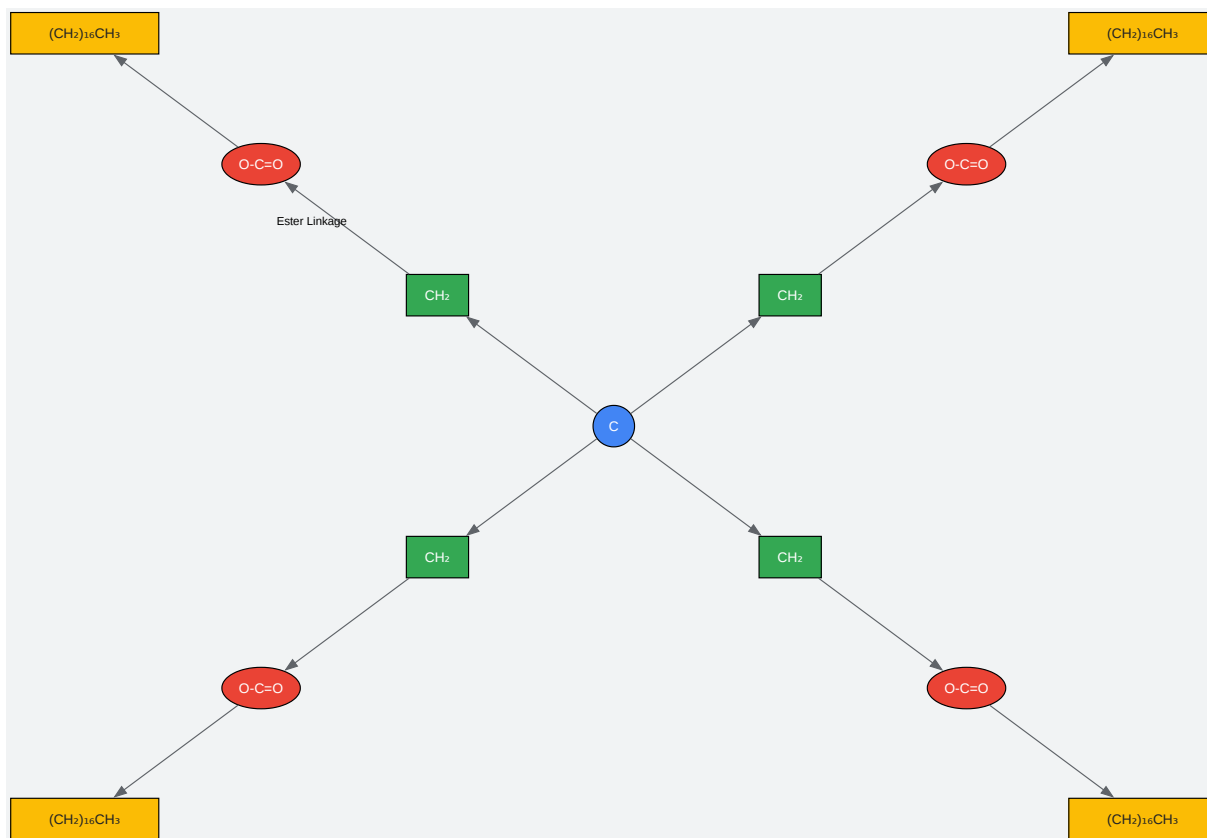
Pentaerythrityl Tetrastearate (PETS) is a tetraester formed from the reaction of pentaerythritol, a polyol, with four molecules of stearic acid.[1] Its chemical structure consists of a central neopentane core with four long-chain fatty acid esters.[1][2] This configuration imparts properties such as high thermal stability, excellent lubricity, and low volatility, making it a valuable compound in various industrial applications.[3] It is commonly utilized as a lubricant and mold release agent in polymer processing, a viscosity-increasing agent and emollient in cosmetics, and has applications as a food contact substance.[2][4][5] This guide provides a comprehensive overview of the core physical and chemical properties of **Pentaerythrityl Tetrastearate**, along with experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Pentaerythrityl Tetrastearate is a well-defined chemical entity with the following identifiers:

- IUPAC Name: [3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate[6][7]
- CAS Number: 115-83-3[6][7]

- Molecular Formula: $C_{77}H_{148}O_8$ [5][6][7]
- Molecular Weight: Approximately 1202.0 g/mol [8][6][7]
- Synonyms: Pentaerythritol Tetrastearate, PE TETRASTEARATE, Glycolube P [4][6]



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Diagram 1: Molecular Structure of **Pentaerythrityl Tetrastearate**.

Physical Properties

Pentaerythrityl Tetrastearate is typically a white to off-white, hard, waxy solid at room temperature, appearing as beads, pellets, or a powder. [3][4][6][9] Its physical characteristics are summarized in the table below.

Property	Value	Reference(s)
Appearance	White beads, pellets, crystals, or waxy solid	[3][4][6][9]
Melting Point	60 - 66 °C	[3][4][10][11]
Boiling Point	261 °C	[4][6][11]
998.5 ± 60.0 °C at 760 mmHg (estimated)	[10][12]	
Density	0.915 - 0.94 g/cm ³	[3][4][6][11]
Flash Point	247 °C	[3][4][11]
342.4 °C (estimated)	[6][12]	
Refractive Index	1.4428 (at 80°C)	[6]
1.469	[8][4]	
Solubility	Insoluble in water	[6][9]
Soluble in ethanol, benzene, oils, and fats	[3][8][9]	

Chemical Properties and Reactivity

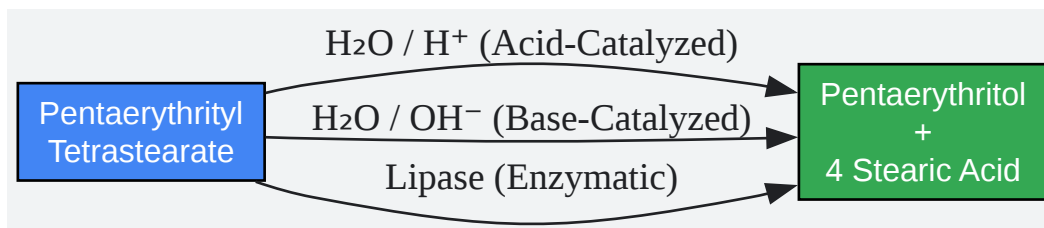
Thermal Stability

Pentaerythrityl Tetrastearate exhibits good thermal stability and low volatility at high temperatures.[3][8] Thermogravimetric analysis (TGA) has shown that it does not undergo significant weight loss at temperatures up to 350°C. Decomposition begins around 400°C, where a weight loss of about 7% is observed.[3][8] This high stability makes it suitable for high-temperature processes such as polymer extrusion.[4]

Hydrolysis

The four ester linkages in **Pentaerythrityl Tetrastearate** are susceptible to hydrolysis. This reaction, which breaks the ester bonds to yield pentaerythritol and stearic acid, can be catalyzed by acids, bases, or enzymes such as lipases.[1] The stability of formulations

containing this ester can be significantly impacted by pH and the presence of enzymatic activity. The general pathways for hydrolysis are illustrated below.

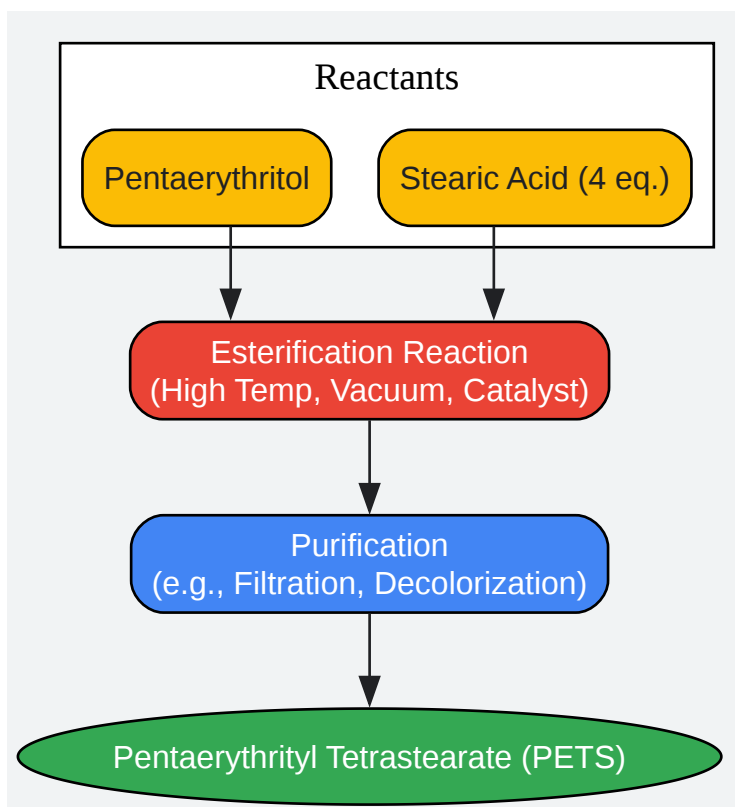


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Diagram 2: Hydrolysis Pathways of **Pentaerythrityl Tetrastearate**.

Synthesis

Pentaerythrityl Tetrastearate is synthesized through the direct esterification of pentaerythritol with four equivalents of stearic acid.[5] The reaction is typically conducted at elevated temperatures under vacuum, often in the presence of an acid catalyst, to drive the reaction towards completion by removing the water byproduct.[13]



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Diagram 3: General Synthesis Workflow for **Pentaerythrityl Tetrastearate**.

Analytical Methodologies and Spectral Data

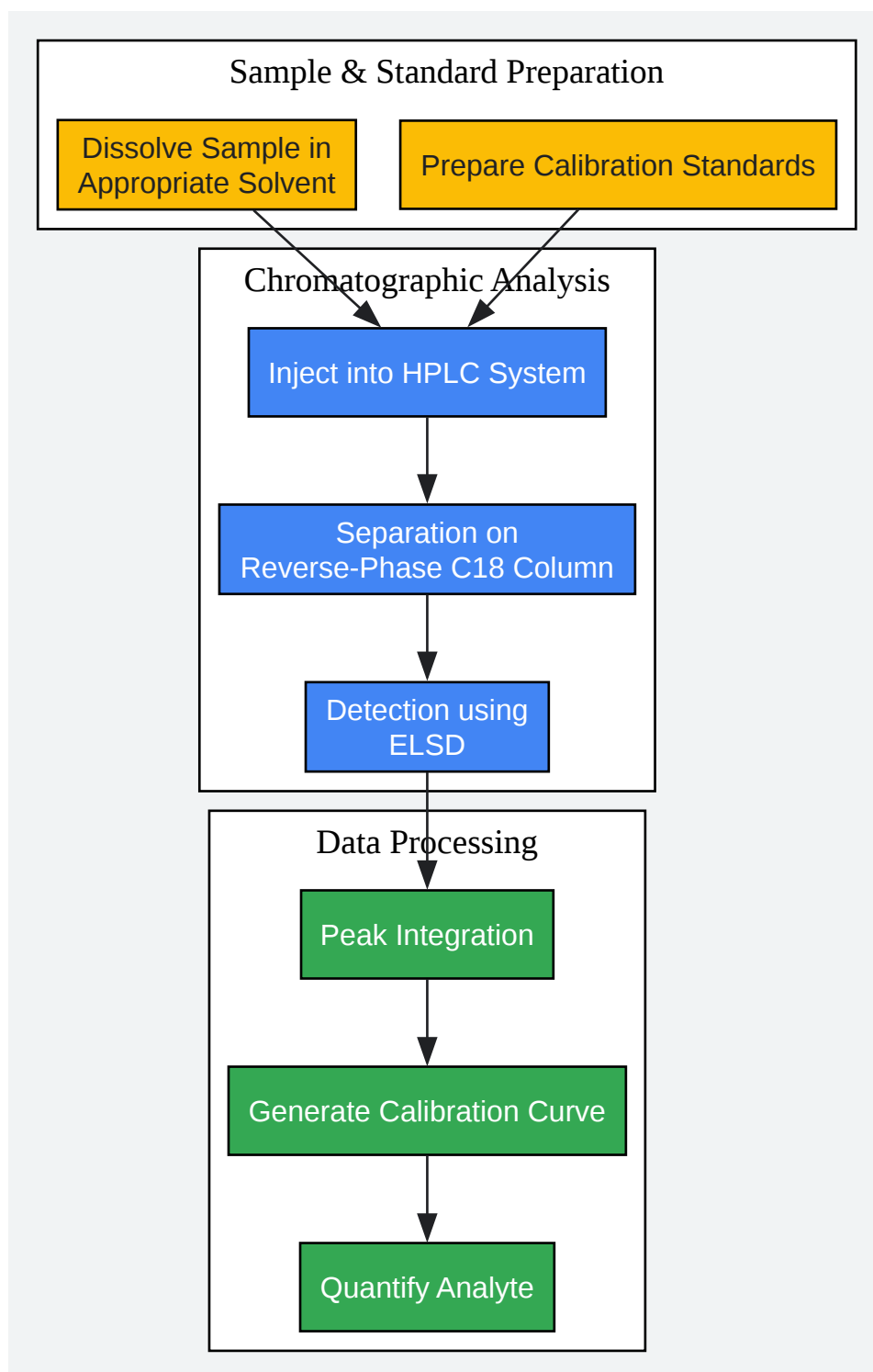
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification of **Pentaerythrityl Tetrastearate**. A non-aqueous reverse-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been developed and validated for its determination in polymer matrices.^{[14][15]}

This protocol is based on a validated method for the quantification of **Pentaerythrityl Tetrastearate**.^{[14][15]}

- System: A High-Performance Liquid Chromatography system equipped with an Evaporative Light Scattering Detector (ELSD).
- Column: A suitable reverse-phase column, such as a C18 column.^{[15][16]}
- Mobile Phase: A non-aqueous mobile phase is used. For example, a gradient of dichloromethane and acetonitrile has been cited for similar compounds.^[16] Another method specifies a mobile phase of methanol and redistilled water.^[15] The choice will depend on the specific sample matrix and desired separation.
- Standard Preparation: Prepare a stock solution of **Pentaerythrityl Tetrastearate** reference standard (e.g., 1 mg/mL) in a suitable organic solvent. Create a series of calibration standards by serial dilution (e.g., 0.05 - 0.2 mg/mL).^[14]
- Sample Preparation: Dissolve the sample containing **Pentaerythrityl Tetrastearate** in the chosen solvent to achieve a concentration within the calibration range.
- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve from the peak areas of the standards. Determine the concentration of **Pentaerythrityl Tetrastearate** in the samples by comparing

their peak areas to the calibration curve. The method has shown good linearity ($R^2 > 0.999$) in the 0.05-0.2 mg/mL range.[14]



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Diagram 4: Workflow for HPLC-ELSD Analysis of **Pentaerythrityl Tetrastearate**.

Spectroscopic Data

Spectroscopic techniques are essential for the structural confirmation of **Pentaerythrityl Tetrastearate**.

- Infrared (IR) Spectroscopy: FTIR spectra are available and can be used to identify the characteristic functional groups. The most prominent feature would be a strong carbonyl (C=O) stretching band from the ester groups, typically around 1735-1750 cm^{-1} .^{[7][17]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H NMR and ^{13}C NMR spectra have been recorded for **Pentaerythrityl Tetrastearate**.^{[7][18]} The ^1H NMR spectrum would show characteristic signals for the methylene protons of the pentaerythritol core and the long alkyl chains of the stearate moieties. The ^{13}C NMR would similarly show distinct signals for the quaternary carbon of the core, the ester carbonyl carbons, and the carbons of the alkyl chains.^[18]
- Method: Attenuated Total Reflectance (ATR) or preparation of a recrystallized film from a melt.^[7]
- Sample Preparation (Melt Film): a. Place a small amount of solid **Pentaerythrityl Tetrastearate** on a salt plate (e.g., KBr or NaCl). b. Gently heat the plate until the sample melts into a thin, uniform film. c. Allow the film to cool and recrystallize.
- Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Analysis: Identify the characteristic absorption bands, particularly the ester carbonyl stretch, to confirm the compound's identity.

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